molecular formula C12H19NO4 B6262895 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate CAS No. 2219353-69-0

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Cat. No.: B6262895
CAS No.: 2219353-69-0
M. Wt: 241.3
InChI Key:
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Description

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a complex organic compound featuring a tetrahydropyridine ring substituted with tert-butyl and methyl groups

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using reagents such as tert-butyl bromide and methyl iodide under basic conditions.

    Esterification: The carboxylate groups are formed through esterification reactions using alcohols and acid catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, depending on the reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl 2-methyl (2R)-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate include:

    1-tert-butyl 2-methylcyclohexane: This compound shares the tert-butyl and methyl substituents but lacks the tetrahydropyridine ring, resulting in different chemical properties and reactivity.

    2-tert-butyl 1,2,3,4-tetrahydropyridine: This compound has a similar ring structure but different substituents, affecting its stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

2219353-69-0

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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